
D-Fructose 1,6-diphosphate sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Fructose 1,6-diphosphate sodium salt: is a sodium salt form of D-fructose 1,6-diphosphate, a key intermediate in the glycolytic pathway. It plays a crucial role in carbohydrate metabolism, including glycolysis and gluconeogenesis. This compound is known for its involvement in various biochemical processes and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions: D-Fructose 1,6-diphosphate sodium salt is typically synthesized through the phosphorylation of D-fructose 6-phosphate by the enzyme phosphofructokinase. The reaction involves the transfer of a phosphate group from ATP to D-fructose 6-phosphate, resulting in the formation of D-fructose 1,6-diphosphate .
Industrial Production Methods: Industrial production of this compound generally involves the enzymatic phosphorylation of D-fructose 6-phosphate. The process is carried out under controlled conditions, including optimal pH and temperature, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: D-Fructose 1,6-diphosphate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert it into other sugar phosphates.
Substitution: It can participate in substitution reactions where phosphate groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products:
Oxidation: Products include different sugar acids.
Reduction: Products include reduced sugar phosphates.
Substitution: Products vary depending on the nucleophile used
科学的研究の応用
Chemistry: D-Fructose 1,6-diphosphate sodium salt is used as a substrate to identify and characterize enzymes such as fructose-1,6-bisphosphate aldolase and fructose-1,6-bisphosphatase .
Biology: It serves as an allosteric activator of enzymes like pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase. It also acts as an inhibitor of acetate kinase .
Medicine: this compound has been studied for its neuroprotective effects in brain injury and its potential to improve haemodynamics post-cardiac bypass .
Industry: It is used in various industrial applications, including the production of biochemical reagents and as a component in metabolic studies .
作用機序
D-Fructose 1,6-diphosphate sodium salt exerts its effects by modulating the activity of key enzymes in the glycolytic pathway. It acts as an allosteric activator of pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase, enhancing their activity. Additionally, it inhibits acetate kinase, thereby regulating metabolic processes . The compound also increases the yield of ATP from anaerobic glycolysis, reduces ischemic tissue area, and improves haemodynamics in experimentally-induced cerebral and myocardial infarction .
類似化合物との比較
D-Fructose 2,6-diphosphate sodium salt: Another diphosphate derivative of fructose, involved in the regulation of glycolysis and gluconeogenesis.
D-Glucose 6-phosphate: A glucose derivative involved in glycolysis and the pentose phosphate pathway.
Uniqueness: D-Fructose 1,6-diphosphate sodium salt is unique due to its specific role in the glycolytic pathway as a precursor to glyceraldehyde 3-phosphate and dihydroxyacetone phosphate. Its ability to modulate key enzymes and its neuroprotective properties distinguish it from other similar compounds .
特性
IUPAC Name |
tetrasodium;(2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl) phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVGIYXOFMNDCF-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Na4O12P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
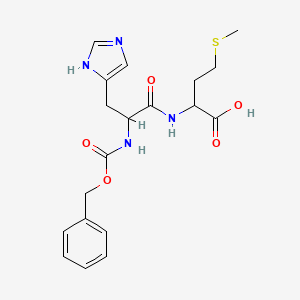
![11-Ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylic acid](/img/structure/B15129196.png)
![[5',5''-2H2]2'-Deoxyguanosine monohydrate](/img/structure/B15129204.png)
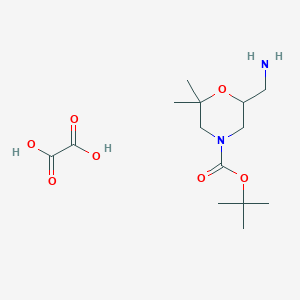
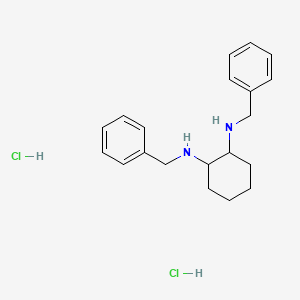
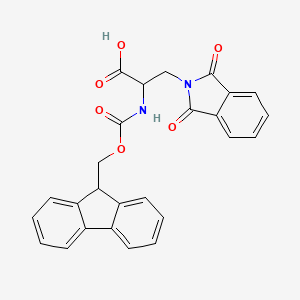



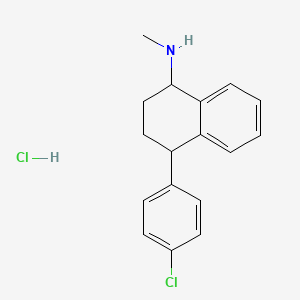
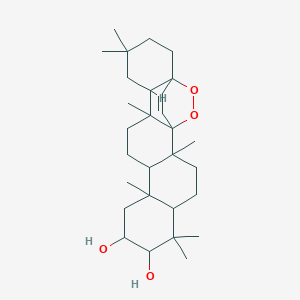
![9-Fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B15129278.png)
![4-[2-(2-aminopropanoylamino)phenyl]-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)butanamide](/img/structure/B15129279.png)
![3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B15129282.png)
